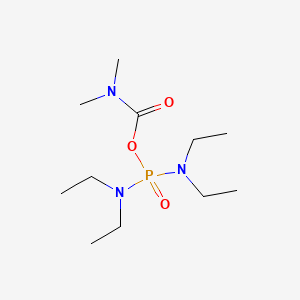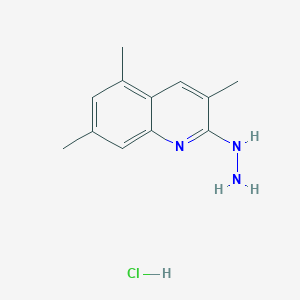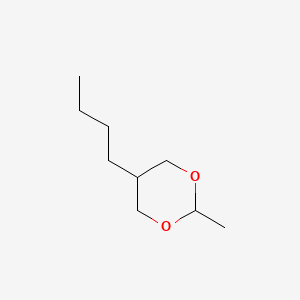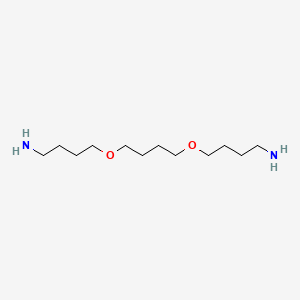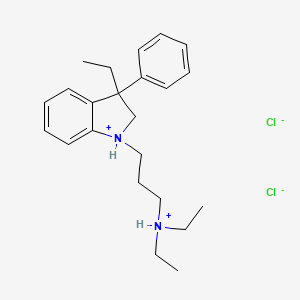![molecular formula C12H10N4O4 B13748073 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, and aldehyde groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as pH, temperature, and solvent choice play a critical role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the aldehyde group may produce primary alcohols.
Aplicaciones Científicas De Investigación
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde include other imidazoquinazoline derivatives and related heterocyclic compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N4O4 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C12H10N4O4/c1-4-13-8-9(16(4)2)11(19)7-6(10(8)18)12(20)15-5(3-17)14-7/h3,18-19H,1-2H3,(H,14,15,20) |
Clave InChI |
CISWXCARXGLFPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C3=C(C(=C2N1C)O)N=C(NC3=O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


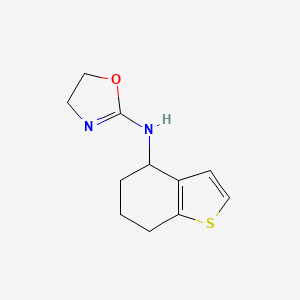
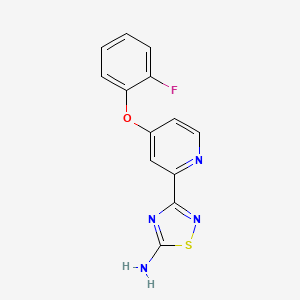
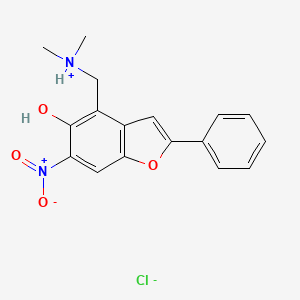
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
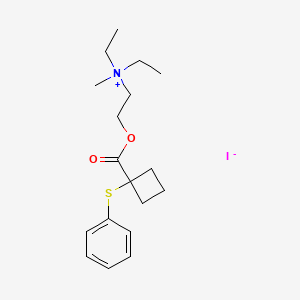
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

